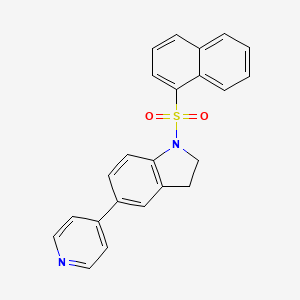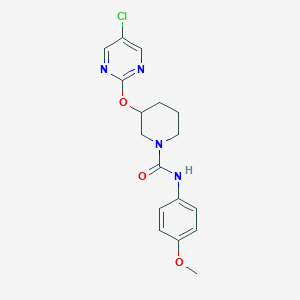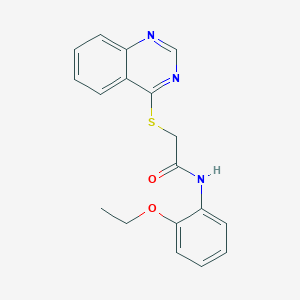
N-(2-ethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, a compound’s description includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the role or use of the compound in various industries or research .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Antimicrobial and Antiprotozoal Activities
Quinoxaline-based compounds, including derivatives similar to N-(2-ethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide, have shown promising antimicrobial and antiprotozoal activities. A study by Patel et al. (2017) synthesized a series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides and evaluated them for their antimicrobial and antiprotozoal properties. These compounds displayed significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities, indicating their potential as therapeutic agents for infectious diseases (Patel et al., 2017).
Antioxidant Properties
Another important application of quinazolinone derivatives, closely related to N-(2-ethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide, is in the field of antioxidants. Mravljak et al. (2021) synthesized and evaluated a series of 2-substituted quinazolin-4(3H)-ones for their antioxidant properties using different methods. Their study highlighted the structure–antioxidant activity relationships and identified specific derivatives with potent antioxidant capabilities, suggesting potential applications in combating oxidative stress-related diseases (Mravljak et al., 2021).
Analgesic and Anti-Inflammatory Activities
Quinazolinone derivatives have also been explored for their analgesic and anti-inflammatory activities. Alagarsamy et al. (2011) synthesized a variety of novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones and tested them for analgesic, anti-inflammatory, and ulcerogenic properties. Among these compounds, specific derivatives emerged as potent analgesic and anti-inflammatory agents, indicating their potential for development into new therapeutic agents for pain and inflammation management (Alagarsamy et al., 2011).
Anticancer Activity
Quinazolinone derivatives, similar to N-(2-ethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide, have shown promise as anticancer agents. Suzuki et al. (2020) discovered a potent antiproliferative agent, PVHD303, through the synthesis of 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols derivatives. PVHD303 exhibited significant antiproliferative activity by disrupting microtubule formation at the centrosomes and inhibiting tumor growth in vivo, suggesting its potential as a novel anticancer agent (Suzuki et al., 2020).
Safety And Hazards
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-16-10-6-5-9-15(16)21-17(22)11-24-18-13-7-3-4-8-14(13)19-12-20-18/h3-10,12H,2,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWLTDNEYDPYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

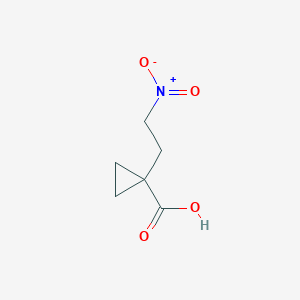
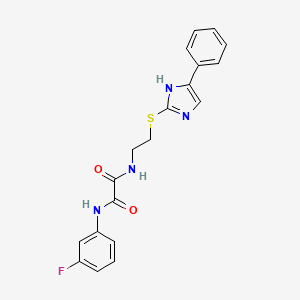
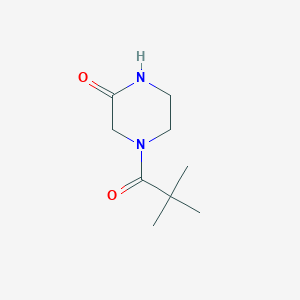
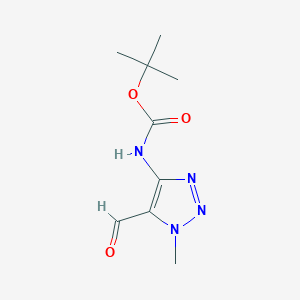
![N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2819706.png)
![Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2819707.png)
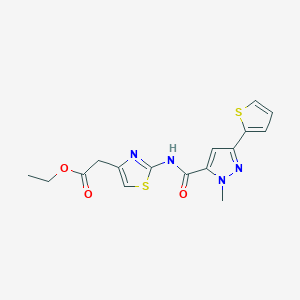
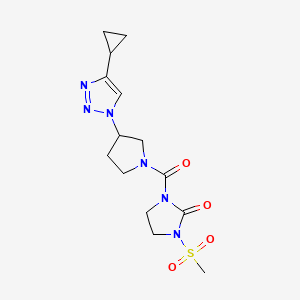
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2819710.png)
